molecular formula C11H13ClN6 B13842822 2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

Cat. No.: B13842822
M. Wt: 264.71 g/mol
InChI Key: IWRDUWLYMJZVFQ-UHFFFAOYSA-N
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Description

2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of pyrazine derivatives with imidazo[1,2-b]pyrazole intermediates under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is unique due to its specific arrangement of nitrogen atoms within the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClN6

Molecular Weight

264.71 g/mol

IUPAC Name

2-(6-pyrazin-2-ylimidazo[1,2-b]pyrazol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12N6.ClH/c12-1-4-16-5-6-17-11(16)7-9(15-17)10-8-13-2-3-14-10;/h2-3,5-8H,1,4,12H2;1H

InChI Key

IWRDUWLYMJZVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN3C=CN(C3=C2)CCN.Cl

Origin of Product

United States

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